molecular formula C7H15NO2S B13488165 Methyl 3-((3-aminopropyl)thio)propanoate

Methyl 3-((3-aminopropyl)thio)propanoate

Cat. No.: B13488165
M. Wt: 177.27 g/mol
InChI Key: AEYVMNKGQRDBJM-UHFFFAOYSA-N
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Description

Methyl 3-((3-aminopropyl)thio)propanoate is a chemical compound with the molecular formula C7H15NO2S. It is a clear, pale liquid with a molecular weight of 177.26 g/mol . This compound is known for its versatility and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of 3-mercaptopropionic acid with methyl acrylate in the presence of a base, followed by the addition of 3-aminopropylamine. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((3-aminopropyl)thio)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-((3-aminopropyl)thio)propanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-((3-aminopropyl)thio)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making it useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methylthio)propanoate
  • Methyl 3-(methylmercapto)propionate
  • Ethyl 3-(methylthio)propanoate

Uniqueness

Methyl 3-((3-aminopropyl)thio)propanoate is unique due to its combination of an ester group and an aminopropylthio group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

methyl 3-(3-aminopropylsulfanyl)propanoate

InChI

InChI=1S/C7H15NO2S/c1-10-7(9)3-6-11-5-2-4-8/h2-6,8H2,1H3

InChI Key

AEYVMNKGQRDBJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCCCN

Origin of Product

United States

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